CID 18714064

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

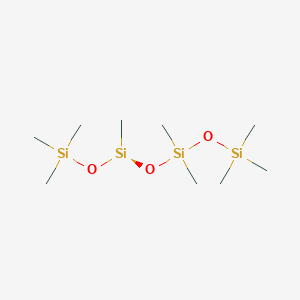

Le copolymère de méthylhydrosiloxane et de diméthylsiloxane, terminé par du triméthylsiloxane est un type de composé organosilicié. Il s'agit d'un copolymère constitué d'unités de méthylhydrosiloxane et de diméthylsiloxane, terminées par des groupes triméthylsiloxane. Ce composé est connu pour ses propriétés uniques, telles que sa capacité à agir comme agent réducteur et son utilisation dans diverses applications industrielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du copolymère de méthylhydrosiloxane et de diméthylsiloxane, terminé par du triméthylsiloxane implique généralement la polycondensation hydrolytique du dichlorosilane (H₂SiCl₂) et du triméthylchlorosilane (Me₃SiCl) en présence d'un catalyseur . La réaction est réalisée dans des conditions contrôlées pour garantir l'obtention de la structure de copolymère souhaitée.

Méthodes de production industrielle

La production industrielle de ce composé implique des procédés de polycondensation hydrolytique à grande échelle. Les conditions de réaction sont optimisées pour atteindre des rendements élevés et une grande pureté. Le processus comprend généralement des étapes telles que le mélange, le chauffage et la purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le copolymère de méthylhydrosiloxane et de diméthylsiloxane, terminé par du triméthylsiloxane subit diverses réactions chimiques, notamment :

Réduction : Il agit comme un agent réducteur doux en raison de la présence de liaisons Si-H.

Hydrosilylation : Les liaisons Si-H peuvent réagir avec les alcènes et les alcynes en présence d'un catalyseur pour former des liaisons silicium-carbone.

Substitution : Le composé peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Principaux produits

Composés silicium-carbone : Formés par des réactions d'hydrosilylation.

Composés organiques réduits : Produits par des réactions de réduction.

Applications de la recherche scientifique

Le copolymère de méthylhydrosiloxane et de diméthylsiloxane, terminé par du triméthylsiloxane a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme agent réducteur et dans la synthèse de divers composés à base de silicium.

Biologie : Utilisé dans la modification des biomolécules et dans le développement de matériaux biocompatibles.

Médecine : Utilisé dans la formulation de systèmes d'administration de médicaments et de dispositifs médicaux.

Industrie : Utilisé dans la production d'élastomères de silicone, de revêtements et d'adhésifs.

Mécanisme d'action

Le mécanisme d'action du copolymère de méthylhydrosiloxane et de diméthylsiloxane, terminé par du triméthylsiloxane est principalement basé sur la réactivité des liaisons Si-H. Ces liaisons peuvent subir diverses transformations chimiques, telles que la réduction et l'hydrosilylation, conduisant à la formation de nouveaux composés . La capacité du composé à agir comme un agent réducteur est due à la polarisation de la liaison Si-H, ce qui rend l'hydrogène légèrement hydrurique .

Applications De Recherche Scientifique

Methylhydrosiloxane, dimethylsiloxane copolymer, trimethylsiloxane terminated has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and in the synthesis of various silicon-based compounds.

Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.

Medicine: Utilized in the formulation of drug delivery systems and medical devices.

Industry: Applied in the production of silicone elastomers, coatings, and adhesives.

Mécanisme D'action

The mechanism of action of methylhydrosiloxane, dimethylsiloxane copolymer, trimethylsiloxane terminated is primarily based on the reactivity of the Si-H bonds. These bonds can undergo various chemical transformations, such as reduction and hydrosilylation, leading to the formation of new compounds . The compound’s ability to act as a reducing agent is due to the polarization of the Si-H bond, which makes the hydrogen slightly hydridic in nature .

Comparaison Avec Des Composés Similaires

Composés similaires

Polydiméthylsiloxane : Un composé similaire mais qui n'a pas d'unités d'hydrosiloxane, ce qui le rend moins réactif dans certaines réactions chimiques.

Polyméthylhydrosiloxane : Contient uniquement des unités de méthylhydrosiloxane et est plus réactif en raison de la concentration plus élevée de liaisons Si-H.

Unicité

Le copolymère de méthylhydrosiloxane et de diméthylsiloxane, terminé par du triméthylsiloxane est unique en raison de sa composition équilibrée d'unités de méthylhydrosiloxane et de diméthylsiloxane, offrant à la fois réactivité et stabilité. La terminaison par du triméthylsiloxane améliore sa compatibilité avec divers substrats et améliore ses performances dans les applications industrielles .

Propriétés

Formule moléculaire |

C9H27O3Si4 |

|---|---|

Poids moléculaire |

295.65 g/mol |

InChI |

InChI=1S/C9H27O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h1-9H3 |

Clé InChI |

KIVDSBMSOXCOFX-UHFFFAOYSA-N |

SMILES isomérique |

C[Si@](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |

SMILES canonique |

C[Si](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)

![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)